molecular formula C9H10BFO4 B1532220 4-Ethoxy-3-fluoro-2-formylphenylboronic acid CAS No. 1246404-48-7

4-Ethoxy-3-fluoro-2-formylphenylboronic acid

Cat. No.: B1532220
CAS No.: 1246404-48-7
M. Wt: 211.98 g/mol
InChI Key: VLMZKIWLAAGVCK-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluoro-2-formylphenylboronic acid: is an organoboron compound with the molecular formula C9H10BFO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with ethoxy, fluoro, and formyl groups. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Scientific Research Applications

Chemistry: 4-Ethoxy-3-fluoro-2-formylphenylboronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Biology and Medicine: In biological research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. This compound may be explored for its potential as an enzyme inhibitor, contributing to the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and intermediates for various applications, including the manufacture of polymers, dyes, and electronic materials.

Safety and Hazards

The compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet advises avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and ensuring adequate ventilation, especially in confined areas .

Future Directions

While specific future directions for 4-Ethoxy-3-fluoro-2-formylphenylboronic acid are not mentioned in the search results, phenylboronic acids are versatile synthetic building blocks and important intermediates in the preparation of agrochemical and pharmaceutical active ingredients . They have been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .

Biochemical Analysis

Biochemical Properties

4-Ethoxy-3-fluoro-2-formylphenylboronic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its use in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid reagent to form carbon-carbon bonds . This compound can also interact with serine proteases and kinase enzymes, inhibiting their activity and thereby affecting various biochemical pathways . The nature of these interactions often involves the formation of reversible covalent bonds with the active sites of the enzymes, leading to enzyme inhibition.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of serine proteases and kinases, which are critical for cell growth, progression, and metastasis . By inhibiting these enzymes, this compound can alter cell signaling pathways, leading to changes in gene expression and metabolic processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to the active sites of enzymes, forming reversible covalent bonds that inhibit enzyme activity . Additionally, it can interact with anti-apoptotic proteins, affecting their function and promoting apoptosis in certain cell types . These interactions can lead to changes in gene expression and cellular metabolism, ultimately influencing cell function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained enzyme inhibition and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit enzyme activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes . For example, its interaction with serine proteases and kinases can lead to changes in the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of this compound within cells can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with enzymes and other biomolecules, ultimately influencing its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-ethoxy-3-fluoro-2-formylphenyl halide using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a palladium catalyst like Pd(dppf)Cl2. The reaction mixture is heated to facilitate the borylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-fluoro-2-formylphenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in biaryl or substituted alkene products.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, ether).

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or substituted alkene products.

    Oxidation: Carboxylic acid derivatives.

    Reduction: Hydroxymethyl derivatives.

Comparison with Similar Compounds

  • 4-Fluoro-3-formylphenylboronic acid
  • 4-Ethoxyphenylboronic acid
  • 3-Fluoro-4-ethoxyphenylboronic acid

Comparison: 4-Ethoxy-3-fluoro-2-formylphenylboronic acid is unique due to the presence of both ethoxy and formyl groups on the phenyl ring, which can enhance its reactivity and selectivity in coupling reactions. Compared to 4-Fluoro-3-formylphenylboronic acid, the additional ethoxy group provides different electronic and steric properties, potentially leading to different reaction outcomes. Similarly, the presence of the formyl group distinguishes it from 4-Ethoxyphenylboronic acid, offering additional functionalization possibilities.

Properties

IUPAC Name

(4-ethoxy-3-fluoro-2-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BFO4/c1-2-15-8-4-3-7(10(13)14)6(5-12)9(8)11/h3-5,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMZKIWLAAGVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OCC)F)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, n-BuLi (43.3 mL, 71.42 mmol) was slowly added dropwise, at −70° C. or lower, to a THF (200 mL) solution of compound (54) (19.8 g, 68.02 mmol). The reaction mixture was agitated at −70° C. or lower for 1 hour, and then trimethyl borate (10.6 g, 102.0 mmol) was slowly added dropwise thereto. The reaction mixture was returned to room temperature, and then quenched with 200 mL of 2N hydrochloric acid aqueous solution, and extracted with 100 mL of toluene three times. Combined organic layers were washed with a saturated aqueous solution of sodium hydrogencarbonate, water and saturated brine, and then dried over magnesium sulfate, and a solvent was distilled off by an evaporator. The residue was washed with heptane, and thus (4-ethoxy-3-fluoro-2-formylphenyl)boronic acid (55) (9.85 g, yield 68.3%) was obtained.
Quantity
43.3 mL
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step Two
Quantity
10.6 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, n-BuLi (141.1 mL, 232.8 mmol) was slowly added dropwise, at −70° C. or lower, to a THF (500 mL) solution of compound (78) (61.2 g, 213.0 mmol). The reaction mixture was agitated at −70° C. or lower for 1 hour, and then trimethyl borate (33.0 g, 317 mmol) was slowly added dropwise thereto. The reaction mixture was returned to room temperature, and then quenched with 400 mL of 2N hydrochloric acid aqueous solution, and extracted with 200 mL of toluene three times. Combined organic layers were washed with a saturated aqueous solution of sodium hydrogencarbonate, water and saturated brine, and then dried over magnesium sulfate, and a solvent was distilled off by an evaporator. The residue was washed with heptane, and thus (3-fluoro-2-formyl-4-ethoxyphenyl)boronic acid (79) (38.1 g, yield 86.0%) was obtained.
Quantity
141.1 mL
Type
reactant
Reaction Step One
Name
compound ( 78 )
Quantity
61.2 g
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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